molecular formula C20H16N4S B2565503 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1321831-23-5

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2565503
CAS No.: 1321831-23-5
M. Wt: 344.44
InChI Key: UXZYUWZEJLBNJG-JXMROGBWSA-N
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Description

4-(Cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its strong affinity for enzyme binding sites and significant relevance in medicinal chemistry research . This core scaffold is a bioisostere of purine nucleotides, which allows derivatives to function as potent inhibitors of various protein kinases, making them valuable tools for investigating cell signaling pathways . The specific presence of the cinnamylthio moiety at the 4-position is a critical structural feature. Scientific investigations into analogous cinnamylthio-substituted pyrazolopyrimidines have demonstrated that the (E)-cinnamylthio geometry is crucial for high biological activity, and such compounds have shown efficacy as anticoccidial agents in historical studies . Furthermore, the 1-phenyl substitution at the 1-position aligns with modern drug discovery efforts, where aryl groups at this position are incorporated to explore and optimize anti-proliferative activity and kinase inhibition against targets like the Epidermal Growth Factor Receptor (EGFR) . Current research focuses on similar derivatives as promising scaffolds for developing novel anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines and the ability to induce apoptosis and cell cycle arrest . This product is intended for non-clinical, non-diagnostic laboratory research purposes only. It is not for use in humans, animals, or as a veterinary product.

Properties

IUPAC Name

1-phenyl-4-[(E)-3-phenylprop-2-enyl]sulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-13-25-20-18-14-23-24(19(18)21-15-22-20)17-11-5-2-6-12-17/h1-12,14-15H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYUWZEJLBNJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-imino-1-methyl-5-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione with cinnamyl halides under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

4-(Cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is primarily investigated for its anticancer and anti-inflammatory properties:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic activities against various cancer cell lines. For example, studies have shown significant inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 15.0 µM respectively.
  • Anti-inflammatory Effects : The compound has been explored for its ability to inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .

Enzyme Inhibition

The compound is also studied as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various protein kinases, which are crucial in cancer progression and inflammation .

Case Studies

Several studies have documented the pharmacological effects of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that the compound's mechanism of action involves apoptosis induction through modulation of signaling pathways associated with cell survival and growth.
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties by measuring the inhibition of edema in animal models. The compound demonstrated significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac .

Mechanism of Action

The mechanism of action of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to induce cell cycle arrest and apoptosis is well-documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Substituted Pyrazolo[3,4-d]pyrimidines

Key analogs from include four derivatives with varying thioether side chains:

Compound Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity (Reported)
10 Isobutylthio 80–83 C-H aromatic (3070 cm⁻¹), C=N (1615 cm⁻¹) Expected anticancer activity
11 Nonylthio 85–95 Similar to 10 Not specified
12 2-Ethylbutylthio 85–90 C-H aliphatic (2930 cm⁻¹) Not specified
13 Isopentylthio 80–87 C-H aromatic (3080 cm⁻¹) Not specified

Key Observations :

  • Lipophilicity: Longer alkyl chains (e.g., nonylthio in 11) may improve membrane permeability but could reduce solubility.
  • Thermal Stability : Melting points correlate with substituent bulk; branched chains (e.g., isopentylthio in 13 ) lower crystallinity compared to linear analogs .
Hybrid Thieno-Pyrazolo[3,4-d]pyrimidine

The hybrid compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () features a fused thieno-pyrimidine system.

  • Synthesis : Achieved in 82% yield using Vilsmeier–Haack reagent and ammonium carbonate .
  • Biological Potential: Hybridization with thieno-pyrimidine is associated with kinase inhibition and anticancer activity in related studies .
Sulfonyl and Carboxamide Derivatives
Ribonucleoside Derivatives

4-(Alkylamino)-1-β-D-ribofuranosyl derivatives () were evaluated as anticoccidials:

  • 4-Cyclopentylamino derivative: Cleared parasites at 200 ppm in diet but showed toxicity in vitro.
  • 4-Diethylamino derivative: Non-toxic in vitro but toxic in vivo, highlighting substituent-dependent safety profiles .

Critical Analysis of Substituent Effects

  • Thioether vs. Sulfonyl : Thioethers (e.g., cinnamylthio) offer reversible S–C bonding for metabolic flexibility, while sulfonyl groups provide stability but may reduce bioavailability.
  • Alkyl vs. Aromatic Chains : Cinnamylthio’s conjugated system (absent in analogs) could enhance target binding through hydrophobic or π-stacking interactions.
  • Hybrid Systems: Thieno-pyrimidine hybrids () demonstrate superior synthetic yields (82%) compared to typical alkylthio derivatives, suggesting scalability advantages.

Biological Activity

4-(Cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and experimental findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3SC_{14}H_{13}N_3S. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that compounds with this scaffold can inhibit the proliferation of cancer cells. For instance, a derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells at low micromolar concentrations. This suggests that it may act through mechanisms involving cell cycle arrest and apoptosis induction .

Anticancer Studies

A study focused on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives indicated promising anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
12bA5498.21
12bHCT-11619.56

These findings highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents.

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding mechanisms of these compounds to their target proteins. The most potent compounds were identified as dual inhibitors of EGFR and VGFR2, showcasing their potential in targeting multiple pathways involved in tumor growth and progression .

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